1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is known for its unique structure, which includes a piperidine ring and an isoindoline-1,3-dione moiety
Preparation Methods
The synthesis of 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid involves multiple steps, including substitution, click reaction, and addition reaction . The starting material is often 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The synthetic route typically includes the following steps:
Substitution Reaction: Introduction of functional groups to the starting material.
Click Reaction: Formation of triazole rings through azide-alkyne cycloaddition.
Addition Reaction: Addition of various substituents to the core structure.
Chemical Reactions Analysis
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential to modulate biological pathways.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid involves its ability to bind to specific molecular targets and modulate their activity. In the context of PROTACs, the compound acts as a ligand for E3 ubiquitin ligase, facilitating the polyubiquitination and subsequent degradation of target proteins . This process involves the recognition of the target protein by the PROTAC molecule, followed by its recruitment to the proteasome for degradation.
Comparison with Similar Compounds
1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid is similar to other compounds such as thalidomide, lenalidomide, and pomalidomide . These compounds share structural similarities, particularly the presence of the isoindoline-1,3-dione moiety.
Similar Compounds
Properties
Molecular Formula |
C19H19N3O6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19N3O6/c23-14-5-4-13(16(24)20-14)22-17(25)11-2-1-3-12(15(11)18(22)26)21-8-6-10(7-9-21)19(27)28/h1-3,10,13H,4-9H2,(H,27,28)(H,20,23,24) |
InChI Key |
QPVQZYDBYVUWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCC(CC4)C(=O)O |
Origin of Product |
United States |
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